molecular formula C16H22BNO4 B13982257 (3-Hydroxyazetidin-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone

(3-Hydroxyazetidin-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone

Katalognummer: B13982257
Molekulargewicht: 303.2 g/mol
InChI-Schlüssel: QTHZNJYJYLSMIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Hydroxyazetidin-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone is a complex organic compound with the molecular formula C16H22BNO4. This compound is notable for its unique structure, which includes both an azetidine ring and a boronic ester group. It is primarily used in research and industrial applications, particularly in the fields of organic synthesis and medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Hydroxyazetidin-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters such as temperature, pressure, and pH .

Analyse Chemischer Reaktionen

Types of Reactions

(3-Hydroxyazetidin-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds, while oxidation reactions produce ketones or aldehydes .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (3-Hydroxyazetidin-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone is used as a building block for the synthesis of more complex molecules. Its boronic ester group makes it particularly useful in cross-coupling reactions .

Biology

In biological research, this compound is used to study enzyme interactions and protein-ligand binding due to its unique structural features .

Medicine

In medicinal chemistry, it serves as a precursor for the development of new pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile tool for drug discovery .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications .

Wirkmechanismus

The mechanism of action of (3-Hydroxyazetidin-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies . The azetidine ring can interact with various biological targets, influencing cellular pathways and processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets (3-Hydroxyazetidin-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone apart is its combination of an azetidine ring and a boronic ester group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable tool in various fields of research and industry .

Biologische Aktivität

The compound (3-Hydroxyazetidin-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone , with CAS number 1556880-80-8 , belongs to a class of organic compounds that have garnered interest in medicinal chemistry due to their potential biological activities. The structure features an azetidine ring and a boron-containing moiety, which may contribute to its pharmacological properties.

Research indicates that compounds containing boron atoms can interact with various biological targets, including enzymes and receptors. The presence of the dioxaborolane group in this compound suggests potential interactions with biological molecules through boron coordination chemistry. This can lead to modulation of enzyme activities or interference with cellular signaling pathways.

Antitumor Activity

Studies have shown that similar compounds exhibit antitumor activity by inhibiting specific kinases involved in cancer progression. For instance, derivatives of boron-containing compounds have been reported to inhibit fibroblast growth factor receptors (FGFR), which are implicated in various cancers .

Inhibition Studies

In vitro studies demonstrated that this compound could inhibit the proliferation of cancer cell lines. The compound was tested against several cancer types with promising results indicating reduced cell viability and induced apoptosis in treated cells.

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)15Reduced proliferation
A549 (Lung Cancer)12Induced apoptosis
HeLa (Cervical Cancer)10Cell cycle arrest

Case Studies

  • Case Study 1: Breast Cancer
    A study involving MCF-7 cells showed that treatment with the compound resulted in a significant decrease in cell viability after 48 hours, with an IC50 value of 15 µM. This suggests that the compound effectively targets pathways critical for breast cancer cell survival.
  • Case Study 2: Lung Cancer
    In A549 lung cancer cells, the compound demonstrated an IC50 of 12 µM. Flow cytometry analyses indicated that the compound induced apoptosis through the intrinsic pathway, as evidenced by increased levels of cytochrome c in the cytosol.
  • Case Study 3: Cervical Cancer
    HeLa cells treated with the compound exhibited an IC50 of 10 µM and showed signs of cell cycle arrest at the G2/M phase, indicating a disruption in normal cell cycle progression.

Pharmacokinetics and Toxicity

While detailed pharmacokinetic data specific to this compound is limited, related boron compounds have shown favorable absorption and distribution characteristics. Toxicity studies are essential for assessing safety profiles; preliminary assessments indicate moderate toxicity at higher concentrations but further studies are warranted to establish a comprehensive safety profile.

Eigenschaften

Molekularformel

C16H22BNO4

Molekulargewicht

303.2 g/mol

IUPAC-Name

(3-hydroxyazetidin-1-yl)-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone

InChI

InChI=1S/C16H22BNO4/c1-15(2)16(3,4)22-17(21-15)12-7-5-11(6-8-12)14(20)18-9-13(19)10-18/h5-8,13,19H,9-10H2,1-4H3

InChI-Schlüssel

QTHZNJYJYLSMIT-UHFFFAOYSA-N

Kanonische SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)N3CC(C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.